[(3-Bromo-4-fluorophenyl)methyl]diethyamine
Description
[(3-Bromo-4-fluorophenyl)methyl]diethylamine is a tertiary amine derivative featuring a 3-bromo-4-fluorophenylmethyl group attached to a diethylamine moiety. This compound belongs to a class of arylalkylamines, where halogen substituents (Br and F) on the aromatic ring and the alkylamine group influence its physicochemical and pharmacological properties. The diethylamine group contributes to basicity and lipophilicity, impacting solubility and membrane permeability .
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-11(13)10(12)7-9/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJLCLSBXOJIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-4-fluorophenyl)methyl]diethyamine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-bromo-4-fluorobenzaldehyde and diethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 3-bromo-4-fluorobenzaldehyde is dissolved in the solvent, and diethylamine is added dropwise. The mixture is heated under reflux for several hours.
Isolation: After completion of the reaction, the solvent is evaporated, and the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-4-fluorophenyl)methyl]diethyamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products such as aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
[(3-Bromo-4-fluorophenyl)methyl]diethyamine has been investigated for its pharmacological properties, particularly as a potential dual inhibitor targeting phosphodiesterase type IV (PDE4) and muscarinic acetylcholine receptors (mAChR). This dual action is beneficial for treating inflammatory and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by addressing both bronchoconstriction and inflammation .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in developing new pharmaceuticals and agrochemicals .
Chemical Biology
Research has shown that this compound interacts with various biological targets, making it a candidate for biochemical assays and studies on enzyme interactions. Its unique structure allows it to participate in significant biological processes, potentially leading to new therapeutic agents.
Case Study 1: Dual Pharmacophore Development
In a study focused on developing dual pharmacophores for treating respiratory diseases, compounds similar to this compound were synthesized and tested for their efficacy in inhibiting PDE4 and mAChR. These compounds demonstrated promising results in reducing inflammation and improving airflow in preclinical models .
Case Study 2: Antimicrobial Activity Evaluation
Research investigating the antimicrobial properties of halogenated amines, including this compound, showed significant activity against various bacterial strains. The presence of bromine and fluorine atoms enhanced the compound's interaction with microbial targets, leading to increased efficacy compared to non-halogenated analogs .
Mechanism of Action
The mechanism of action of [(3-Bromo-4-fluorophenyl)methyl]diethyamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Amine Substituents
The target compound’s structural flexibility allows for comparison with analogues differing in amine substituents:
Key Observations :
Halogen-Substituted Phenyl Derivatives
The 3-bromo-4-fluorophenyl group is critical for electronic and steric properties. Inhibition studies (Table 1, ) reveal:
| Compound (Ar Group) | Inhibition % | Key Structural Features |
|---|---|---|
| 3-Bromo-4-fluorophenyl (Compound 10) | 0% | Dual halogenation; steric/electronic effects |
| 4-Bromophenyl (Compound 3) | 8.63% | Single bromine; para-substitution |
| 4-Chlorophenyl (Compound 1) | 8.63% | Chlorine (smaller than Br); para-substitution |
| 4-Fluorophenyl (Compound 2) | 1.93% | Fluorine (strong electron-withdrawing) |
Key Observations :
- Dual Halogenation: The 3-bromo-4-fluoro substitution in Compound 10 resulted in 0% inhibition, contrasting with mono-halogenated analogues. This suggests steric hindrance or electronic deactivation may negate binding efficacy in the assay used .
- Fluorine’s electron-withdrawing effect (Compound 2) may reduce interaction strength .
Pharmacologically Active Analogues
- Carbamic Acid tert-Butyl Ester () : The tert-butyl carbamate group introduces a protective moiety, enhancing stability but reducing amine basicity. This derivative is often used as an intermediate in prodrug synthesis .
Biological Activity
[(3-Bromo-4-fluorophenyl)methyl]diethyamine, also known by its CAS number 1250559-72-8, is a compound of increasing interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₅BrFN
- Molecular Weight : 260.146 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 266.9 ± 25.0 °C
- Flash Point : 115.2 ± 23.2 °C
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances its reactivity and binding affinity, potentially influencing several pathways:
- Phosphodiesterase Inhibition : The compound has shown promise as an inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory processes. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory responses .
- Muscarinic Receptor Antagonism : It has been identified as a potential antagonist for muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological functions including bronchoconstriction and mucus secretion in respiratory conditions .
Biological Activity and Therapeutic Applications
The compound's pharmacological profile suggests several therapeutic applications:
- Respiratory Diseases : Due to its PDE4 inhibition and mAChR antagonism, this compound may be beneficial in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .
- Anti-inflammatory Effects : By modulating cAMP levels through PDE4 inhibition, the compound may exert anti-inflammatory effects, making it a candidate for conditions characterized by excessive inflammation .
- Neurological Applications : Given its interactions with muscarinic receptors, there could be potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- A study indicated that compounds with similar structures demonstrated significant inhibition of PDE4 with IC50 values in the nanomolar range, suggesting high potency against this target .
- Another investigation highlighted the role of mAChR antagonists in reducing bronchoconstriction in animal models, supporting the therapeutic potential of this compound in respiratory therapy .
Summary Table of Biological Activities
| Activity Type | Mechanism/Target | Potential Application |
|---|---|---|
| PDE4 Inhibition | Increases cAMP levels | Anti-inflammatory therapies |
| Muscarinic Receptor Antagonism | Reduces bronchoconstriction | Treatment for COPD and asthma |
| Neuroprotective Effects | Modulation of cholinergic signaling | Potential use in neurodegenerative diseases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
